molecular formula C30H21NO6 B4000327 2-oxo-1,2-diphenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-oxo-1,2-diphenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4000327
M. Wt: 491.5 g/mol
InChI Key: ZEEHYFSMWDBPTP-UHFFFAOYSA-N
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Description

2-oxo-1,2-diphenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C30H21NO6 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.13688739 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocycloaddition Reactions

Research by van Wolven et al. (2006) delves into the photocycloaddition of methyl phenylglyoxylate to produce oxetanes, showcasing the compound's role in facilitating these reactions and the potential for creating complex molecular structures with specific configurations, which could have implications for material science and synthetic chemistry (van Wolven, Döpp, & Henkel, 2006).

Catalytic Activity in Reduction Reactions

Bernando et al. (2015) investigated oxo-rhenium(V) complexes containing heterocyclic ligands for their catalytic activity in the reduction of aldehydes. This study underscores the utility of such compounds in catalysis, potentially offering a pathway to more efficient and selective synthesis methods in organic chemistry and industrial applications (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

Biomedical Polymer Research

Kroneková et al. (2016) explored the cytotoxicity and immunomodulative properties of poly(2-isopropenyl-2-oxazoline), suggesting potential biomedical applications for such polymers. The research implies that these materials could be used in drug delivery systems, highlighting the importance of understanding the biological interactions of novel compounds (Kroneková, Mikulec, et al., 2016).

Aggregation-Induced Emission

Tong et al. (2007) synthesized derivatives of tetraphenylethylene to investigate their fluorescence properties, focusing on aggregation-induced emission. This study points to the potential of such compounds in the development of new fluorescent probes for bioimaging and sensing applications, demonstrating the broad applicability of innovative chemical compounds in scientific research (Tong, Hong, et al., 2007).

AChE Inhibition for Alzheimer’s Disease

Andrade-Jorge et al. (2018) synthesized and evaluated a dioxoisoindoline compound as an acetylcholinesterase (AChE) inhibitor, offering insights into its potential therapeutic application in treating Alzheimer’s disease. The study contributes to the understanding of phthalimide derivatives as AChE inhibitors, supporting the exploration of new treatments for neurodegenerative diseases (Andrade-Jorge, Bribiesca-Carlos, et al., 2018).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO6/c1-36-23-15-13-22(14-16-23)31-28(33)24-17-12-21(18-25(24)29(31)34)30(35)37-27(20-10-6-3-7-11-20)26(32)19-8-4-2-5-9-19/h2-18,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEHYFSMWDBPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-1,2-diphenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.